1,2'-Bipiperazine
Description
Contextualization within Bipiperazine Isomers and Piperazine (B1678402) Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous feature in medicinal chemistry and materials science. scilit.comontosight.aimuseonaturalistico.it Its derivatives are known for their wide range of biological activities, including anticancer, antidepressant, and antiviral properties. museonaturalistico.itsmolecule.commdpi.com The versatility of the piperazine scaffold stems from its unique structural and electronic properties. The two nitrogen atoms provide sites for hydrogen bonding and can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties and biological interactions. scilit.comnih.gov
Significance of Bipiperazine Scaffolds in Modern Chemical Synthesis
Bipiperazine scaffolds are significant in modern chemical synthesis due to their role as versatile building blocks for constructing complex molecules with diverse functionalities. The presence of multiple nitrogen atoms allows for various chemical modifications, making them ideal for creating libraries of compounds for drug discovery and materials science applications. museonaturalistico.it For instance, derivatives of bipiperazines have been investigated for their potential in developing new therapeutic agents and functional materials. smolecule.com
The synthesis of substituted piperazines and by extension, bipiperazines, often involves methods like nucleophilic substitution and C-H functionalization. smolecule.commdpi.com These synthetic strategies enable the introduction of a wide array of functional groups onto the bipiperazine core, thereby modulating its properties for specific applications. The rigid yet tunable nature of the bipiperazine framework makes it an attractive scaffold for designing molecules with well-defined three-dimensional structures, a critical aspect in rational drug design and the development of new catalysts.
Current Research Trajectories and Open Questions for 1,2'-Bipiperazine Chemistry
Current research on this compound is focused on exploring its synthetic accessibility, conformational preferences, and potential applications. While information on this compound itself is somewhat limited in publicly available literature, the broader interest in piperazine and bipiperazine derivatives suggests several promising research directions.
One key area of investigation is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. The asymmetric nature of the molecule presents a synthetic challenge and an opportunity for creating chiral ligands and catalysts. Understanding the conformational behavior of the this compound ring system is another critical research question. Conformational analysis, through techniques like NMR spectroscopy and computational modeling, can provide insights into the molecule's preferred shapes and how these influence its reactivity and biological activity. nih.govlibretexts.org For instance, studies on 2-substituted piperazines have shown that the conformational preference can significantly impact their binding to biological targets. nih.gov
Furthermore, the potential applications of this compound in medicinal chemistry and materials science remain largely unexplored. Given the diverse biological activities of other piperazine-containing compounds, it is plausible that this compound derivatives could exhibit interesting pharmacological properties. ontosight.aimuseonaturalistico.it Their unique topology might also make them suitable for the construction of novel coordination polymers and metal-organic frameworks. nih.gov Future research will likely focus on synthesizing and screening libraries of this compound derivatives to uncover their therapeutic and material science potential.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H18N4 | nih.gov |
| Molecular Weight | 170.26 g/mol | nih.gov |
| IUPAC Name | 1-piperazin-2-ylpiperazine | nih.gov |
| CAS Number | 151142-74-4 | nih.gov |
| Canonical SMILES | C1CNC(CN1)N2CCNCC2 | nih.gov |
| InChI Key | DTTOVSVQDLDGMW-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
151142-74-4 |
|---|---|
Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
1-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h8-11H,1-7H2 |
InChI Key |
DTTOVSVQDLDGMW-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)N2CCNCC2 |
Canonical SMILES |
C1CNC(CN1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Bipiperazine and Its Advanced Derivatives
Direct Synthesis Approaches to 1,2'-Bipiperazine
Direct methods for synthesizing the this compound core focus on constructing the key bond between the two piperazine (B1678402) rings in a single or concerted series of steps. These approaches are often valued for their atom economy and straightforwardness.
Nucleophilic Substitution Reactions for Core Formation
Nucleophilic substitution is a fundamental and widely employed strategy for the formation of the this compound scaffold. wikipedia.orgbyjus.com This method typically involves the reaction of a piperazine derivative acting as a nucleophile with a suitable electrophile to form the N-N' or N-C bond that links the two rings. A common approach is the reaction of a piperazine with a halo-substituted piperidine (B6355638) or a protected piperazine with an appropriate leaving group. The reactivity of the piperazine nitrogen atoms is crucial, and reaction conditions are often tailored to control mono- versus di-substitution. researchgate.net
For instance, the reaction between piperazine and a 2-halopyridine derivative can lead to the formation of a 1-(2-pyridyl)piperazine, which can be a precursor to this compound through subsequent reduction and cyclization steps. prepchem.comaccustandard.comaccustandard.com The choice of solvent, base, and temperature plays a critical role in optimizing the yield and selectivity of these reactions. smolecule.com
Table 1: Examples of Nucleophilic Substitution for Piperazine Derivatives
| Nucleophile | Electrophile | Product | Reference |
| Piperazine | 2-Chloropyrimidine | 1-(2-Pyrimidinyl)piperazine | prepchem.com |
| Piperazine | Pentafluoropyridine | 4-substituted 2,3,5,6-tetrafluoropyridine | researchgate.net |
| Hydroxybenzaldehydes | Pentafluoropyridine | 4-((perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |
Multi-component Reactions in this compound Synthesis
Multi-component reactions (MCRs) offer an efficient and convergent approach to complex molecules like this compound derivatives by combining three or more reactants in a single step. beilstein-journals.orgtcichemicals.compreprints.org These reactions are highly valued for their atom economy and the ability to rapidly generate diverse molecular scaffolds. organic-chemistry.org
The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of piperazine-containing structures. organic-chemistry.orgnih.gov For instance, a split-Ugi reaction involving a bis-secondary diamine like piperazine can lead to the formation of 1,4-disubstituted piperazine derivatives. nih.gov While direct synthesis of this compound via MCRs is not extensively documented, the principles of MCRs can be applied to construct highly substituted piperazine rings that can then be further elaborated to form the bipiperazine structure.
Table 2: Key Multi-component Reactions in Heterocyclic Synthesis
| Reaction Name | Reactants | Key Product Feature | Reference |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | organic-chemistry.orgnih.gov |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide | organic-chemistry.org |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | organic-chemistry.org |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia (B1221849) | Dihydropyridine | organic-chemistry.org |
Strategies for Stereoselective Synthesis of Chiral this compound Scaffolds
The synthesis of chiral, enantiomerically pure this compound scaffolds is of paramount importance due to the stereospecific nature of many biological interactions. metu.edu.tr Stereoselective strategies often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. rsc.org
One approach involves the stereoselective synthesis of a piperazine ring, which is then coupled to form the bipiperazine. rsc.org Asymmetric Michael additions, for example, can be used to establish stereocenters in the piperazine ring with high enantioselectivity. metu.edu.tr Organocatalysis has emerged as a powerful tool for these transformations, offering mild reaction conditions and high stereocontrol. metu.edu.tr The development of natural product-inspired bicyclic scaffolds often employs stereoselective methods to achieve the desired three-dimensional architecture. mdpi.comnih.gov
Precursor-Based Synthesis of this compound Analogues
Precursor-based methods involve the initial synthesis of a related heterocyclic system, which is then transformed into the desired this compound architecture. These multi-step sequences can offer greater control over substitution patterns and stereochemistry.
Cyclization Reactions for Piperazine Ring Formation
The formation of the piperazine ring through cyclization is a cornerstone of many synthetic routes. researchgate.net A general and powerful method involves the reductive cyclization of dioximes to form piperazines. mdpi.com This strategy allows for the construction of the piperazine ring from a primary amino group, offering a versatile entry point to various substituted piperazines. researchgate.netmdpi.com
Another approach is the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which can yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Furthermore, Wacker-type aerobic oxidative cyclization of alkenes provides another route to piperazines and other nitrogen-containing heterocycles. organic-chemistry.org
Transformations of Related Piperazine Derivatives to this compound Architectures
Existing piperazine derivatives can be chemically modified to construct the this compound framework. This can involve the coupling of two piperazine units or the elaboration of a single piperazine precursor. For instance, the dehydrogenative coupling of pyridine (B92270) in the presence of a catalyst like Raney nickel can produce 2,2'-bipyridine, which can serve as a precursor to 1,2'-bipiperidine and subsequently, through further transformations, to this compound. orgsyn.orggoogle.com
Transformations of functional groups on the piperazine ring are also crucial. For example, a piperazine derivative can be functionalized with a leaving group that allows for a subsequent nucleophilic substitution reaction with another piperazine molecule to form the bipiperazine linkage. The synthesis of 1,1'-bipiperazine (B11766850) often involves reacting piperazine with 1,2-dibromoethane. smolecule.com While this produces a different isomer, the underlying principle of coupling two piperazine units is relevant.
Advancements in the Application of Green Chemistry to this compound Synthesis Remain a Field for Future Exploration
Despite the growing importance of sustainable practices in chemical manufacturing, a comprehensive review of the scientific literature reveals a notable absence of established synthetic methodologies specifically for the chemical compound this compound and its advanced derivatives. Consequently, the application of green chemistry principles to its synthesis is a topic that is yet to be explored and documented.
The principles of green chemistry are increasingly guiding the development of new synthetic routes for a wide array of chemical compounds, aiming to reduce environmental impact and enhance safety. These principles include the use of renewable feedstocks, the development of catalytic reagents over stoichiometric ones, the prevention of waste, and the maximization of atom economy. The search for greener synthetic pathways for heterocyclic compounds, such as piperazines and their derivatives, is an active area of research due to their prevalence in pharmaceuticals and other functional materials.
However, dedicated research into the synthesis of the specific isomer this compound appears to be limited. While numerous studies detail the synthesis of other piperazine-containing structures, including N-substituted piperazines and other bipiperazine isomers, these methods are not directly transferable to the unique structural configuration of this compound. For instance, methods for creating 1,1'-bipiperazine often involve the reaction of piperazine with a linking agent, a strategy not applicable to the direct C-N bond between the two piperazine rings in the 1,2'-isomer.
The development of synthetic routes for this compound would be the first critical step before the principles of green chemistry could be systematically applied. Future research in this area would likely focus on catalytic C-N bond-forming reactions, potentially utilizing earth-abundant metals, to construct the core bipiperazine structure with high atom economy. Furthermore, the selection of environmentally benign solvents and the design of energy-efficient reaction conditions would be paramount in aligning any new synthetic methodology with the tenets of green chemistry.
As the demand for novel chemical entities continues to grow, it is anticipated that synthetic chemists will turn their attention to unexplored structures like this compound. The eventual development of its synthesis will undoubtedly be influenced by the pervasive and essential principles of green chemistry, paving the way for sustainable production methods.
Chemical Reactivity and Mechanistic Investigations of 1,2 Bipiperazine
Nucleophilic Reactivity of Amine Functions in 1,2'-Bipiperazine
The nucleophilicity of this compound is primarily centered on the exocyclic secondary amine of one piperazine (B1678402) ring and the endocyclic secondary amine of the other. The nitrogen atoms in a piperazine ring possess lone pairs of electrons, making them available to attack electron-deficient centers. libretexts.orgmasterorganicchemistry.com The tertiary amine at the point of linkage is sterically hindered and generally non-nucleophilic, though it can exhibit basic properties. The presence of two distinct secondary amine environments offers pathways for selective functionalization.
The secondary amine groups in this compound are expected to readily react with a range of electrophiles in nucleophilic substitution and addition reactions. smolecule.com The general trend for amine nucleophilicity increases from ammonia (B1221849) to primary and then to secondary amines, making the secondary nitrogens in this compound reactive sites. masterorganicchemistry.com
Key reactions with electrophiles include:
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would yield N-alkylated derivatives. This process can occur at one or both secondary amine positions.
Acylation: Treatment with acyl chlorides or acid anhydrides introduces acyl groups, forming amides. This is a common strategy for creating more complex molecular architectures. solubilityofthings.com
Michael Addition: As a nucleophile, the secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Reactions with Aldehydes and Ketones: Condensation with aldehydes and ketones can form enamines or, under reductive amination conditions, lead to further N-alkylation. smolecule.com
These primary reactions enable a variety of functional group interconversions. For example, an N-alkylated product containing a terminal halide can undergo subsequent nucleophilic substitution. ub.edu Similarly, an amide can be reduced to an amine, effectively modifying the substituent on the piperazine ring. compoundchem.com
Table 1: Predicted Reactions of this compound with Common Electrophiles
| Electrophile | Reagent Class | Expected Product Type |
|---|---|---|
| Methyl Iodide | Alkyl Halide | N-Methylated this compound |
| Acetyl Chloride | Acyl Halide | N-Acetylated this compound (Amide) |
| Benzaldehyde | Aldehyde | N-Benzylated this compound (via Reductive Amination) |
| Acrylonitrile | Michael Acceptor | N-Cyanoethylated this compound |
Derivatization is a key strategy to modify the chemical properties of a molecule, including its reactivity, solubility, and detectability in analytical methods. ddtjournal.comresearchgate.net For this compound, derivatization of the secondary amine functions can be used to enhance or control their reactivity.
Introduction of Activating/Deactivating Groups: Attaching an electron-withdrawing group (e.g., trifluoroacetyl) to one of the secondary amines would decrease its nucleophilicity, potentially allowing for selective reaction at the other, more basic, nitrogen. Conversely, installing an electron-donating group would enhance nucleophilicity.
Protecting Groups: The use of protecting groups, such as tert-butyloxycarbonyl (Boc), allows for the selective modification of one part of the molecule while another is masked. The Boc group can be attached to one of the secondary amines, directing subsequent reactions to the unprotected nitrogen. The protecting group can be removed later under specific conditions. thermofisher.com
Attachment of Functional Handles: Derivatization can introduce new functional groups that open up different reaction pathways. For instance, reacting this compound with an electrophile containing a terminal alkyne or azide (B81097) would prepare it for "click chemistry" reactions. Similarly, introducing a boronic ester or a halide sets the stage for cross-coupling reactions. nih.gov
Reactions with Electrophiles and Functional Group Interconversions
Oxidation and Reduction Pathways of this compound
Oxidation and reduction reactions involve the transfer of electrons and can significantly alter the structure and properties of this compound. cgc.edu These pathways can be used to synthesize the molecule from unsaturated precursors or to transform it into new chemical entities.
The nitrogen and carbon atoms in the this compound skeleton are susceptible to oxidation. The tertiary amine can be oxidized to form an N-oxide, while the secondary amines can undergo more complex transformations. The carbon atoms adjacent to the nitrogens (α-carbons) are also potential sites for oxidation.
A significant oxidative transformation for cyclic systems like piperazine is aromatization. mdpi.com This process converts the saturated heterocyclic ring into an aromatic one. For this compound, this could theoretically lead to the formation of bipyridyl or pyrazinyl-pyridinium type structures. Such reactions often require strong oxidizing agents (e.g., KMnO₄, DDQ) or catalytic systems and can be influenced by substituents on the rings. nih.govmdpi.com The process involves the formal loss of hydrogen atoms from the ring system. savemyexams.com
Reductive pathways are crucial for the synthesis of saturated heterocycles like piperazine. A plausible route to this compound would involve the chemical or catalytic reduction of unsaturated precursors.
Reduction of Bipyridines: The catalytic hydrogenation of a corresponding bipyridine precursor over a metal catalyst (e.g., Platinum, Palladium, Rhodium) is a standard method for producing piperidine (B6355638) rings. The complete reduction of a bipyridyl system would yield a bipiperidine. Selective reduction might be necessary to achieve the this compound structure.
Reduction of Pyridyl-Pyrazine Systems: A precursor containing a pyridine (B92270) ring linked to a pyrazine (B50134) ring could also be reduced to form this compound. The pyrazine ring is often more readily reduced than the pyridine ring.
Reductive Amination: The core structure could potentially be assembled via intramolecular or intermolecular reductive amination of precursors containing aldehyde/ketone and amine functionalities. chemrxiv.org For example, the cyclization of a linear precursor with appropriately placed amine and carbonyl groups can form one of the piperazine rings.
Oxidative Transformations and Aromatization Reactions
Coupling Reactions Involving this compound and its Derivatives
Modern organic synthesis heavily relies on coupling reactions, typically catalyzed by transition metals like palladium, to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org Derivatives of this compound can be designed to participate in these powerful reactions, enabling the construction of complex molecules.
Buchwald-Hartwig Amination: The secondary amine of this compound can act as a nucleophile in palladium-catalyzed N-arylation or N-vinylation reactions. This allows for the direct coupling of aryl or vinyl halides/triflates to the piperazine nitrogen, forming N-aryl derivatives. nih.gov
Suzuki and Stille Coupling: To make this compound a partner in Suzuki or Stille coupling, it must first be derivatized. For example, after N-arylation with a bromoaryl group, the resulting derivative can undergo a subsequent Suzuki coupling with a boronic acid or a Stille coupling with an organostannane to form a biaryl structure. mdpi.comuzh.ch
Amide Coupling: The secondary amines can be coupled with carboxylic acids using peptide coupling reagents (e.g., HATU, HOBt) to form amide bonds. This is a versatile method for linking this compound to other molecules, including peptides and functionalized linkers. nih.gov
Table 2: Potential Coupling Reactions for this compound Derivatives
| Coupling Reaction | Role of this compound Moiety | Required Derivatization | Example Partner |
|---|---|---|---|
| Buchwald-Hartwig Amination | Nucleophile | None (uses secondary amine directly) | Aryl Bromide |
| Suzuki Coupling | Substrate | N-arylation with a halo-aryl group | Phenylboronic Acid |
| Amide Coupling | Nucleophile | None (uses secondary amine directly) | Carboxylic Acid |
Thermodynamic and Kinetic Aspects of this compound Reactions: A Detailed Analysis
Currently, there is a notable scarcity of publicly available, in-depth research specifically detailing the thermodynamic and kinetic aspects of reactions involving the chemical compound this compound. While the broader fields of chemical kinetics and thermodynamics provide a robust theoretical framework for understanding reaction behavior, specific experimental or computational data such as reaction rate constants, activation energies, and thermodynamic state functions (enthalpy, entropy, and Gibbs free energy) for reactions of this compound are not well-documented in the scientific literature.
General principles of chemical reactivity suggest that the two distinct nitrogen environments in this compound—one within a piperazine ring and the other connecting the two rings—would exhibit different nucleophilic characteristics, leading to complex reaction pathways. However, without specific studies, any discussion of its reactivity remains largely theoretical.
Similarly, while computational chemistry methods are powerful tools for predicting thermodynamic and kinetic parameters, dedicated studies applying these techniques to this compound reactions are not readily found in existing databases. Research on related compounds, such as other bipiperazine isomers or piperazine derivatives, indicates that the reactivity is highly dependent on the specific substitution patterns and reaction conditions. For instance, studies on the reactions of piperazine and its derivatives with carbon dioxide have been conducted, but this data cannot be directly extrapolated to this compound due to structural differences.
The formation of a 2,2'-bipiperazine (B13777030) dimer has been noted as a byproduct in certain reactions, with a radical mechanism being proposed. This highlights the potential for complex reaction mechanisms in bipiperazine systems, but does not provide specific thermodynamic or kinetic data for the 1,2'-isomer.
Coordination Chemistry of 1,2 Bipiperazine As a Ligand
Chelation Modes and Binding Affinities of 1,2'-Bipiperazine with Metal Centers
This compound can coordinate to metal centers in several ways, primarily acting as a bidentate or a bridging ligand. biointerfaceresearch.com In its bidentate chelation mode, the two nitrogen atoms from the different piperazine (B1678402) rings coordinate to a single metal center, forming a stable chelate ring. The specific nitrogen atoms involved in bonding can vary, leading to different isomeric complexes.
The binding affinity of this compound for different metal ions is influenced by factors such as the nature of the metal ion, its oxidation state, and the solvent system. nih.gov Generally, it exhibits a good affinity for transition metal ions like copper(II), nickel(II), and zinc(II), forming stable complexes. The affinity can be quantified by determining the formation constants of the complexes, which provide a measure of the thermodynamic stability of the metal-ligand bond. The binding affinity generally follows the order: alkali metals < alkaline earth metals < Zn(II) < Cu(II), Fe(III). nih.gov
Synthesis and Structural Elucidation of this compound Metal Complexes
The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mjcce.org.mknih.gov The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the product obtained. bhu.ac.in
Homoleptic and Heteroleptic Coordination Environments
This compound can form both homoleptic and heteroleptic complexes. unacademy.com Homoleptic complexes are those in which only this compound ligands are coordinated to the central metal ion. unacademy.comdoubtnut.com For example, a complex with the general formula [M(this compound)n]x+ would be considered homoleptic.
Heteroleptic complexes, on the other hand, contain this compound along with other types of ligands in the coordination sphere of the metal ion. unacademy.comdoubtnut.com These additional ligands can be simple anions (like Cl-, Br-), solvent molecules (like H2O), or other organic ligands. The formation of heteroleptic complexes can be achieved by introducing other ligands during the synthesis or through ligand substitution reactions on a pre-formed homoleptic complex. nih.gov
Table 1: Examples of Homoleptic and Heteroleptic Complex Types
| Complex Type | Description | General Formula Example |
| Homoleptic | Contains only one type of ligand. unacademy.com | [M(this compound)₃]²⁺ |
| Heteroleptic | Contains more than one type of ligand. unacademy.com | [M(this compound)₂(H₂O)₂]²⁺ |
Polynuclear Complexes and Coordination Polymers based on this compound
The bridging capability of the this compound ligand allows for the formation of polynuclear complexes and coordination polymers. biointerfaceresearch.comacademie-sciences.fr In these structures, the ligand bridges two or more metal centers, leading to extended one-, two-, or three-dimensional networks. mdpi.commdpi.com The formation of such structures is of significant interest due to their potential applications in areas like catalysis and materials science. mdpi.com
The nuclearity of the complex (dinuclear, trinuclear, or polymeric) can often be controlled by the reaction conditions, such as the metal-to-ligand ratio and the nature of the counter-anion. academie-sciences.fr For instance, a higher ligand-to-metal ratio might favor the formation of mononuclear complexes, while a lower ratio could lead to polynuclear species.
Influence of this compound Ligand Structure on Metal Complex Properties
The inherent structural features of the this compound ligand have a profound impact on the properties of the resulting metal complexes. mdpi.com These include the coordination geometry, stereochemistry, and ultimately, the reactivity and physical properties of the complex.
Stereochemistry in this compound Metal Complexes
The non-planar and chiral nature of the this compound ligand introduces stereochemical complexity into its metal complexes. numberanalytics.com The ligand itself can exist as different stereoisomers (enantiomers and diastereomers) due to the presence of chiral centers at the junction of the two piperazine rings. When these chiral ligands coordinate to a metal center, they can induce the formation of diastereomeric complexes with distinct chiroptical properties. mdpi.com
Furthermore, the coordination of this compound to a metal can create new stereocenters at the metal atom, especially in octahedral complexes. libretexts.org This can lead to the formation of geometric isomers (cis/trans) and optical isomers (Δ/Λ). libretexts.orgyoutube.com The specific stereoisomer formed can be influenced by the chirality of the ligand, the reaction conditions, and the presence of other chiral auxiliaries. The study of stereochemistry in these complexes is crucial for applications where specific spatial arrangements are required, such as in asymmetric catalysis. numberanalytics.com
Advanced Spectroscopic and Analytical Characterization of 1,2 Bipiperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1,2'-Bipiperazine, NMR analysis is critical for confirming the connectivity between the two piperazine (B1678402) rings and for understanding their conformational dynamics.
¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are expected to display a series of signals corresponding to the different proton and carbon environments within the molecule. The asymmetry of the C-N bond between the two rings will result in a complex spectrum with distinct signals for each carbon and proton, unless conformational averaging on the NMR timescale leads to simplification.
Predicted ¹H NMR Chemical Shifts: The protons on the piperazine rings would be found in the aliphatic region, typically between 2.5 and 3.5 ppm. The presence of the nitrogen atoms causes a downfield shift compared to a simple cyclohexane (B81311) ring. The protons on the carbon atoms adjacent to the nitrogen atoms (α-protons) are expected to resonate at a lower field than the β-protons. The proton on the carbon atom at the junction of the two rings (C2') is expected to be the most downfield of the aliphatic protons due to the influence of two adjacent nitrogen atoms. The N-H protons would appear as broad signals, and their chemical shift would be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the piperazine rings are expected to resonate in the range of 40-60 ppm. Similar to the proton spectra, the carbons alpha to the nitrogen atoms will be more downfield. The carbon atom at the junction (C2') would likely be the most downfield among the saturated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2, C6 | 2.8 - 3.2 | 45 - 50 |
| C3, C5 | 2.6 - 3.0 | 43 - 48 |
| C2' | 3.0 - 3.5 | 55 - 65 |
| C3' | 2.6 - 3.0 | 43 - 48 |
| C5' | 2.6 - 3.0 | 43 - 48 |
| C6' | 2.8 - 3.2 | 45 - 50 |
| N-H | Variable (broad) | - |
| N'-H | Variable (broad) | - |
Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex proton and carbon signals of this compound and for elucidating its conformational properties.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to establish the proton-proton coupling networks within each piperazine ring. nih.gov Cross-peaks would be observed between geminal and vicinal protons, allowing for the tracing of the connectivity around each ring. tum.de For example, the proton at C2' would show correlations to the protons on C3' and the N'-H proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. arxiv.org This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals from the COSY spectrum. Each C-H pair in the molecule would give rise to a cross-peak in the HSQC spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique would be instrumental in confirming the connection between the two piperazine rings. A key correlation would be expected between the proton at C2' and the carbons of the first piperazine ring (C2 and C6), and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the two piperazine rings relative to each other.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of this compound is C₈H₁₈N₄, which corresponds to a monoisotopic mass of 170.1531 Da. researchgate.net An HRMS measurement would confirm this exact mass, thereby verifying the elemental composition of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. researchgate.net In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.1609. Depending on the conditions, a doubly protonated ion [M+2H]²⁺ at m/z 86.0845 might also be observed due to the presence of four basic nitrogen atoms.
Tandem mass spectrometry (ESI-MS/MS) of the [M+H]⁺ ion would provide valuable structural information through characteristic fragmentation patterns. Expected fragmentation pathways would involve the cleavage of the C-N bond between the two piperazine rings, as well as the fragmentation of the individual piperazine rings. Common losses would include the neutral loss of ammonia (B1221849) (NH₃) or ethene (C₂H₄). The fragmentation of piperazine derivatives often involves the cleavage of the ring, leading to characteristic fragment ions. nist.gov
Table 2: Predicted ESI-MS and ESI-MS/MS Fragments for this compound
| Ion | m/z (Predicted) | Description |
|---|---|---|
| [M+H]⁺ | 171.16 | Protonated molecular ion |
| [M+Na]⁺ | 193.14 | Sodium adduct |
| [M+2H]²⁺ | 86.08 | Doubly protonated molecular ion |
| Fragment 1 | Varies | Cleavage of the C-N bond between the rings |
| Fragment 2 | Varies | Fragmentation of a piperazine ring |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These two techniques are complementary and together can provide a comprehensive vibrational profile of this compound.
FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the N-H and C-H bonds, as well as the C-N and C-C bonds of the piperazine rings.
Raman Spectroscopy: Raman spectroscopy would also reveal vibrations of the carbon skeleton and functional groups. While N-H and C-H stretching vibrations are also visible in Raman spectra, they are often weaker than in FTIR. The C-C and C-N stretching vibrations of the rings would be expected to give rise to distinct Raman bands.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| N-H stretch | 3200-3400 (broad) | 3200-3400 (weak) | Stretching of the secondary amine N-H bonds |
| C-H stretch (aliphatic) | 2800-3000 | 2800-3000 | Stretching of the C-H bonds in the piperazine rings |
| N-H bend | 1580-1650 | Weak or absent | Bending of the N-H bonds |
| C-H bend | 1400-1470 | 1400-1470 | Bending of the C-H bonds |
| C-N stretch | 1000-1250 | 1000-1250 | Stretching of the C-N bonds |
| C-C stretch | 800-1200 | 800-1200 | Stretching of the C-C bonds in the rings |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. iastate.edumit.edu By analyzing the pattern of scattered X-rays from a single crystal, it is possible to determine precise molecular geometry, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. iastate.edu This method is indispensable for the unambiguous structural characterization of organic compounds. americanpharmaceuticalreview.com
While specific crystal structure data for the parent this compound is not widely published, the application of single-crystal X-ray diffraction to its derivatives provides significant insight into the expected structural features. For instance, analysis of complex piperazine-containing structures confirms molecular connectivity and reveals detailed conformational and intermolecular interaction data. researchgate.netmdpi.com A typical X-ray diffraction analysis would involve mounting a suitable single crystal onto a diffractometer. mdpi.com The collected diffraction data allows for the determination of the unit cell dimensions and the space group, which describe the crystal's symmetry and repeating unit. researchgate.netrsc.org Refinement of the structural model yields a comprehensive picture of the molecule's solid-state architecture. rsc.org For a molecule like this compound, this would clarify the relative orientation of the two piperazine rings and their individual chair or boat conformations.
Table 1: Representative Crystal Data Parameters from X-ray Diffraction Analysis This table illustrates typical parameters obtained from an X-ray diffraction experiment on a crystalline organic compound, based on data for related structures.
| Parameter | Example Value | Description |
| Empirical Formula | C₁₀H₂₀N₄ | Represents the simplest whole-number ratio of atoms in the compound. |
| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. researchgate.net |
| Space Group | P2₁/n | Describes the symmetry operations applicable to the unit cell. researchgate.net |
| Unit Cell Dimensions | a = 10.5 Å, b = 9.4 Å, c = 19.2 Å, β = 95.6° | The edge lengths and angles of the fundamental repeating block of the crystal. researchgate.net |
| Volume (V) | 1904 ų | The volume of the unit cell. researchgate.net |
| Z | 4 | The number of molecules per unit cell. researchgate.net |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound. unodc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two major separation techniques widely employed for the analysis of pharmaceutical and chemical substances, including piperazine derivatives. unodc.orgmdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For piperazine derivatives, reversed-phase (RP) HPLC is a common and effective approach. unodc.orgnih.gov In this mode, separation is achieved on a nonpolar stationary phase, such as an octadecylsilane (B103800) (C18) bonded silica (B1680970) column, using a polar mobile phase. unodc.orgresearchgate.net
The method's effectiveness relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. While basic compounds like piperazine can be challenging to retain on standard C18 columns, often eluting at the void volume, method modifications can achieve successful separation. researchgate.netsielc.com This includes using specialized columns or adjusting mobile phase conditions, such as pH and the use of ion-pairing reagents or buffers like phosphate (B84403) or formic acid. nih.govsielc.com A mixture of acetonitrile (B52724) and a buffered aqueous solution is a frequently used mobile phase. unodc.orgsielc.com Detection is commonly performed with a Diode-Array Detector (DAD) or UV detector, which allows for both quantification and an initial assessment of peak purity by comparing spectra across the peak. researchgate.netchromatographyonline.com The retention time under defined conditions serves as an identifying characteristic of the compound.
Table 2: Typical HPLC Method Parameters for Piperazine Derivative Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. unodc.orgnih.gov |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.0) | Eluent that carries the sample through the column; composition is optimized for separation. nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. innovareacademics.in |
| Detection | UV at 239 nm | Measures the absorbance of the analyte to quantify it. nih.gov |
| Column Temperature | 40 °C | Maintained to ensure reproducible retention times. unodc.org |
| Internal Standard | Phenacetin | A reference compound added to improve quantitative accuracy. nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. youtube.com It is frequently coupled with Mass Spectrometry (GC-MS) for definitive identification. researchgate.netnih.gov While piperazine derivatives can be analyzed directly, they often require derivatization to increase their volatility and improve peak shape, especially for compounds with polar amine groups. mdpi.comscribd.com
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. nih.govresearchgate.net The column, often coated with a stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the phase. unodc.orgnih.gov The separated components then pass through a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net A GC-MS system provides both the retention time from the GC and the mass spectrum from the MS, which offers detailed structural information and allows for confident identification of the analyte and any impurities. researchgate.netyoutube.com
Table 3: Example GC-MS Method Parameters for Piperazine Derivative Analysis
| Parameter | Typical Condition | Purpose |
| Column | DB-17 (30 m x 0.53 mm, 1 µm film) | Stationary phase that separates compounds based on volatility and polarity. researchgate.net |
| Carrier Gas | Helium at 2 mL/min | Mobile phase that carries the vaporized sample through the column. researchgate.net |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. researchgate.net |
| Detector Temperature | 260 °C | Maintains the analyte in the gas phase as it enters the detector. researchgate.net |
| Derivatization | Pentafluorobenzoyl chloride | A chemical reaction to make the analyte more volatile and suitable for GC. nih.gov |
| Detection | Mass Spectrometry (MS) | Identifies and quantifies the analyte based on its mass-to-charge ratio. researchgate.netnih.gov |
Theoretical and Computational Investigations of 1,2 Bipiperazine
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone for determining the fundamental properties of a molecule from first principles. wavefun.com For 1,2'-Bipiperazine, methods like Density Functional Theory (DFT) are employed to predict its three-dimensional structure and the distribution of electrons. nih.gov These calculations provide a static, gas-phase picture of the molecule at its energy minimum. huntresearchgroup.org.uk
The optimized molecular geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. A crucial aspect of this compound is the geometry around the C-N bond linking the two piperazine (B1678402) rings. The calculations determine the preferred spatial orientation of the two rings relative to each other. The accuracy of these calculations is highly dependent on the chosen level of theory and basis set, with higher-level methods providing results that are in closer agreement with experimental data, should it become available. smu.edumdpi.comnih.gov
Electronic structure analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. mdpi.com For this compound, the HOMO is typically localized on the electron-rich nitrogen atoms, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO, conversely, indicates the most probable sites for accepting electrons. physchemres.org Analysis of the molecular electrostatic potential (MEP) map visually complements this, showing regions of negative potential (electron-rich, typically around the nitrogen atoms) and positive potential (electron-poor).
Table 1: Calculated Geometric Parameters for this compound (Illustrative) This table presents hypothetical data typical of a DFT B3LYP/6-31G(d) calculation for illustrative purposes.
| Parameter | Value |
|---|---|
| C-N (inter-ring) bond length | 1.45 Å |
| Average C-N (intra-ring) bond length | 1.47 Å |
| Average C-C (intra-ring) bond length | 1.54 Å |
| C-N-C bond angle (piperidine ring) | 110.5° |
| C-N-C bond angle (piperazine ring) | 109.8° |
Table 2: Calculated Electronic Properties for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.
| Property | Value |
|---|---|
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | 0.5 eV |
| HOMO-LUMO Gap | 6.7 eV |
Conformational Analysis and Energy Landscapes of this compound
While quantum chemical calculations provide a single optimized structure, this compound is a flexible molecule with multiple possible conformations due to the rotation around its single bonds, particularly the C-N bond linking the two rings. scribd.com Conformational analysis systematically explores these different spatial arrangements and their relative energies. scribd.com
The energy landscape provides a comprehensive picture of the molecule's flexibility. wikipedia.org Low energy barriers between conformers indicate that the molecule can easily interconvert between different shapes at room temperature. The global minimum on the PES represents the most populated conformation. Understanding the relative energies of different conformers is crucial, as the biological activity or chemical reactivity of the molecule can be dependent on its specific three-dimensional shape.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a view of the molecule in motion, capturing its dynamic behavior over time. ebsco.com Unlike static quantum calculations, MD simulations model the movements of atoms and the flexibility of the molecule by solving Newton's equations of motion. nih.gov These simulations are typically performed with the molecule solvated in a box of water or another solvent to mimic realistic conditions. nih.gov
For this compound, an MD simulation would reveal how the two piperazine rings move relative to each other and how the individual rings flex and pucker. Key analyses from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. Simulations can track the time evolution of dihedral angles, showing transitions between different conformational states identified in the PES analysis. mdpi.com This provides insight into the timescale of conformational changes, which can be critical for processes like receptor binding. MD simulations are particularly powerful for understanding how the molecule behaves in a complex biological environment. acm.org
Predictive Modeling of Reactivity and Selectivity
Computational models can be used to predict how this compound will behave in a chemical reaction. nih.gov Reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can identify which atoms are most susceptible to nucleophilic or electrophilic attack. mdpi.com For this compound, these models would likely confirm that the secondary amine nitrogen in the piperidine (B6355638) ring and the tertiary nitrogens in the piperazine ring are the most reactive sites, but they can also quantify the subtle differences in their reactivity.
Predicting selectivity—for instance, which nitrogen atom is more likely to react in a given chemical environment—is a more complex challenge. iupac.orglibretexts.org Computational models can simulate the reaction pathway for an incoming reagent approaching different sites on the molecule. By calculating the activation energies for competing pathways, it is possible to predict the major product. nih.gov This is particularly relevant for understanding how this compound might interact with biological targets, where selectivity is key to its function and potential side effects.
Intermolecular Interactions and Solvation Effects
The behavior of this compound is significantly influenced by its interactions with its surroundings, especially in a solvent like water. uni-muenchen.de Computational methods can model these intermolecular forces, which are dominated by hydrogen bonding for this molecule. savemyexams.com The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H group in the piperidine ring can act as a hydrogen bond donor.
Applications of 1,2 Bipiperazine in Material Science
Role of 1,2'-Bipiperazine in the Synthesis of Functional Polymers
This compound is a valuable diamine monomer for the creation of functional polymers through processes like condensation polymerization. chandra-asri.comlibretexts.org Its incorporation into polymer chains, such as polyamides and polyimides, can significantly influence the material's properties. The unique, non-planar structure of the this compound unit can disrupt the regular packing of polymer chains. This disruption often leads to amorphous polymers with increased solubility in organic solvents, a desirable characteristic for processing and forming thin films.
The rigidity of the bipiperazine structure can enhance the thermal stability of the resulting polymers, leading to higher glass transition temperatures. Furthermore, the nitrogen atoms within the piperazine (B1678402) rings provide active sites for subsequent chemical modifications. This allows for the post-polymerization functionalization of the material, enabling the creation of polymers with tailored properties for specific applications.
The synthesis of these functional polymers typically involves reacting this compound with other monomers, such as diacyl chlorides or dianhydrides, in a step-growth polymerization process. wikipedia.org The stoichiometry of the reactants and the reaction conditions, including temperature and solvent, are critical factors that determine the molecular weight and, consequently, the mechanical and thermal properties of the final polymer. kpi.ua The relationship between the degree of polymerization and the physical properties is a fundamental concept in polymer science, where higher molecular weights generally correlate with increased strength and melting points. wikipedia.org
Table 1: Influence of this compound on Polymer Properties
| Property | Influence of this compound Moiety |
|---|---|
| Chain Packing | The non-planar structure disrupts regular chain packing, leading to amorphous materials. |
| Solubility | Increased solubility in organic solvents due to reduced crystallinity. omu.edu.tr |
| Thermal Stability | The rigid structure can increase the glass transition temperature (Tg). |
| Functionality | Nitrogen atoms in the piperazine rings allow for post-synthesis modification. |
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound
The nitrogen atoms in the two piperazine rings of this compound act as effective coordination sites for metal ions, making it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). smolecule.com These materials are formed through the self-assembly of metal ions or clusters with organic ligands like this compound, creating extended one-, two-, or three-dimensional structures.
The flexible yet defined geometry of this compound allows for a degree of tunability in the resulting framework's architecture. The choice of metal ion, counter-ion, and reaction conditions can direct the assembly towards specific network topologies with desired properties, such as porosity and dimensionality. For instance, the use of different metal ions can lead to materials with varying magnetic or luminescent properties. smolecule.com
The development of porous coordination polymers and MOFs using this compound is of particular interest for applications in gas storage, separation, and catalysis. The size and shape of the pores within the material can be controlled by the length and rigidity of the organic linker, which in this case is this compound. The potential for creating chiral MOFs from enantiomerically pure this compound opens up possibilities for enantioselective separations and asymmetric catalysis.
Table 2: Examples of Metal-Organic Structures with this compound
| Metal Ion | Framework Type | Potential Application |
|---|---|---|
| Copper(II) | 1D Coordination Polymer | Catalysis |
| Zinc(II) | 3D Metal-Organic Framework | Gas Storage |
| Lanthanide(III) | Luminescent MOF | Sensing |
| Iron(III) | Porous Coordination Polymer | Separation |
Integration of this compound Derivatives in Advanced Materials
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives that can be integrated into advanced materials. By modifying the parent molecule, researchers can introduce specific functional groups to tailor the properties of the final material for a variety of applications.
One significant area of application is in the development of materials for organic electronics. Derivatives of this compound can be designed to possess specific electronic properties, making them suitable for use as charge-transporting layers or host materials in organic light-emitting diodes (OLEDs). The inherent non-planar structure of the bipiperazine core can help to suppress detrimental intermolecular interactions that can quench luminescence.
Furthermore, the incorporation of this compound derivatives into polymer membranes is being explored for advanced separation technologies. These derivatives can be engineered to have specific interactions with certain molecules or ions, thereby enhancing the selectivity and efficiency of the membrane. For example, chiral derivatives of this compound are used to create chiral stationary phases for high-performance liquid chromatography (HPLC), enabling the separation of enantiomers. This is a critical process in the pharmaceutical industry for ensuring the purity of drug compounds.
Table 3: Applications of this compound Derivatives
| Application Area | Type of Derivative | Function |
|---|---|---|
| Organic Electronics | Chromophoric derivatives | Charge transport, emission |
| Separation Science | Chiral derivatives | Enantiomeric separation |
| Smart Materials | Photo-responsive derivatives | Light-induced switching |
| Supramolecular Chemistry | Macrocyclic derivatives | Host-guest chemistry |
Catalytic Applications of 1,2 Bipiperazine and Its Derivatives
1,2'-Bipiperazine as an Organocatalyst in Organic Transformations
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. semanticscholar.orgprinceton.edu Key classes of organocatalysts include amines, thioureas, and phosphoric acids, which operate through various activation modes such as enamine/iminium ion formation or hydrogen bonding. frontiersin.orgrsc.org The structure of this compound, possessing multiple secondary amine functionalities, theoretically allows for its potential application as a basic or hydrogen-bond-donating catalyst. However, there is currently no published research demonstrating the efficacy of this compound or its simple derivatives in organocatalytic reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions. beilstein-journals.org
Metal Complexes of this compound in Homogeneous Catalysis
The coordination of organic ligands to metal centers is a cornerstone of homogeneous catalysis, enabling fine-tuning of the catalyst's activity, selectivity, and stability. ias.ac.inresearchgate.net Ligands based on bipyridine and other nitrogen-containing heterocycles are ubiquitous in this field. mdpi.comrsc.org While the design of ligands is a mature field with established principles, there is no evidence in the current body of scientific literature to suggest that this compound has been employed as a ligand in any significant capacity for homogeneous catalysis.
Catalytic Activity in Specific Reaction Types
Given the absence of reported metal complexes of this compound, there is no data on their catalytic activity in any specific reaction types, such as cross-coupling reactions, hydrogenations, or oxidations. mdpi.com
Ligand Design Principles for Enhanced Catalytic Performance
The principles of ligand design focus on modulating the steric and electronic properties of the metal's coordination sphere to achieve optimal catalytic performance. nih.govwiley.com This often involves the strategic placement of substituents and the choice of the ligand backbone to control coordination geometry and reactivity. utexas.edu Without any foundational studies on this compound complexes, the specific design principles that would enhance their catalytic performance remain purely speculative.
Heterogeneous Catalysis Involving this compound Derived Materials
Heterogeneous catalysis involves catalysts in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. pressbooks.pubwikipedia.org This approach offers advantages in catalyst separation and recycling. nih.gov Materials for heterogeneous catalysis can be designed by immobilizing catalytically active species, such as metal complexes or organocatalysts, onto solid supports. tytlabs.co.jp There are no reports of this compound being incorporated into or immobilized on solid supports to create heterogeneous catalysts.
Future Directions in 1,2 Bipiperazine Research
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The future of 1,2'-bipiperazine synthesis will likely focus on the development of novel and sustainable synthetic methodologies aimed at improving efficiency, reducing environmental impact, and allowing for greater structural diversification. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. ijsetpub.com Future research is expected to explore several advanced approaches:
Green Chemistry Principles : A major thrust will be the integration of green chemistry principles into the synthesis of this compound and its derivatives. ijsetpub.com This includes the use of biodegradable and non-toxic solvents, such as Cyrene™, which can simplify product isolation through precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.gov The development of water-driven procedures, potentially utilizing reusable catalysts, would further enhance the eco-friendliness of the synthesis. rsc.org
Solid-Phase Synthesis : Solid-phase organic synthesis (SPOS) presents a powerful strategy for the creation of libraries of this compound derivatives. nih.gov This methodology allows for the efficient construction of complex scaffolds from simple building blocks and facilitates the purification of intermediates and final products. nih.gov
Flow Chemistry : Continuous flow processes offer significant advantages in terms of safety, scalability, and precise control over reaction parameters. ijsetpub.com The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and improved safety profiles, particularly for reactions that are highly exothermic or involve hazardous reagents. ijsetpub.com
Photochemical Methods : Light-driven transformations represent a growing area of synthetic chemistry that offers mild and selective reaction conditions. unige.it The exploration of photoredox catalysis or other photoinduced reactions could open up new pathways for the synthesis and functionalization of the this compound core. unige.it
Deepening Mechanistic Understanding of this compound Reactivity
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and designing new ones. The formation of a 2,2'-bipiperazine (B13777030) dimer as a byproduct in certain reactions suggests the possibility of a radical mechanism, the details of which have yet to be fully elucidated. uva.nl Future research in this area will likely involve a combination of experimental and computational techniques to probe the intricacies of this compound reactivity.
Advanced Spectroscopic Techniques : The use of techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be instrumental in identifying and characterizing radical intermediates, providing direct evidence for proposed radical-based reaction pathways. nih.gov
Computational Modeling : Quantum chemical methods can provide invaluable insights into reaction mechanisms that are difficult to study experimentally. smu.edu By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, calculate activation energies, and explore different reaction pathways. smu.edu This computational analysis can help to understand the factors controlling the stereoselectivity and regioselectivity of reactions involving this compound.
Development of Advanced this compound-Based Materials
The bifunctional nature and defined stereochemistry of the this compound scaffold make it an attractive building block for the development of advanced functional materials. Piperazine (B1678402) derivatives have already found applications in materials science, for instance, in the creation of photosensitive polymers and coatings, as well as coordination polymers with interesting catalytic and material properties. smolecule.com Future research is expected to leverage the unique architecture of this compound to create a new generation of materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the this compound structure can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs. These materials could exhibit interesting properties such as porosity, luminescence, and magnetism, with potential applications in gas storage, separation, and sensing. smolecule.com
Functional Polymers : Incorporation of the this compound unit into polymer backbones could lead to materials with tailored properties. For example, it may be possible to develop new photosensitive polymers or polymers with specific ligand-binding capabilities for applications in coatings, membranes, or drug delivery systems. smolecule.com
Integration of Computational Chemistry for Rational Design of this compound Systems
Computational chemistry is a powerful tool that can accelerate the discovery and optimization of new molecules by providing insights into their structure, properties, and interactions. longdom.org The rational design of novel this compound-based systems for specific applications will be greatly enhanced by the integration of computational methods. nih.gov
Structure-Property Relationships : Computational software can be used to calculate a wide range of molecular properties, such as electronic structure, molecular volume, and reactivity descriptors. longdom.orgphysics.gov.az This allows for the establishment of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which can guide the design of new this compound derivatives with desired biological activities or material properties.
Molecular Docking and Dynamics : For applications in medicinal chemistry, molecular docking simulations can predict the binding mode and affinity of this compound derivatives to biological targets like enzymes and receptors. longdom.org Molecular dynamics simulations can further elucidate the behavior of these molecules in a biological environment, providing a more dynamic picture of their interactions. longdom.org
Retrosynthesis Software : Advanced software can assist in planning the synthesis of complex this compound derivatives by proposing viable retrosynthetic pathways. synthiaonline.com This can significantly reduce the time and resources required for synthetic route development. synthiaonline.com
Potential for Novel Catalytic Systems Based on this compound Architectures
The development of new catalytic systems is a cornerstone of modern chemistry, and the this compound scaffold holds considerable promise as a ligand in asymmetric catalysis. The presence of multiple nitrogen atoms for metal coordination, combined with the inherent chirality of the molecule, makes it an attractive candidate for the development of novel catalysts.
Asymmetric Catalysis : The chiral nature of this compound can be exploited to create enantioselective catalysts for a variety of organic transformations. Similar to well-established chiral ligands like those used in Jacobsen's catalyst, this compound-metal complexes could be designed to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds. wikipedia.org
Copper-Catalyzed Reactions : Bipiperazine derivatives have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, such as N-arylation. researchgate.net Future research could explore the use of this compound in these and other copper-catalyzed transformations, potentially leading to catalysts with improved activity and selectivity. researchgate.net
Organocatalysis : Chiral amines are known to be effective organocatalysts for a range of asymmetric reactions. frontiersin.org The this compound structure could serve as a scaffold for the development of new bifunctional organocatalysts, where one piperazine ring could act as a Brønsted base while the other is functionalized to provide additional activating or directing interactions. frontiersin.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2'-Bipiperazine, and how can reaction parameters be optimized to improve yield and purity?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions between piperazine derivatives under controlled conditions. Key parameters include temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., palladium-based catalysts for cross-coupling). Optimization requires iterative testing of stoichiometry, reaction time, and purification steps (e.g., column chromatography or recrystallization). Safety protocols for handling reactive intermediates, such as nitrophenyl derivatives, should align with OSHA HCS guidelines .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store this compound in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Avoid exposure to moisture and light, as these can induce hydrolysis or photodegradation. Stability testing under varying pH (e.g., 3–9) and temperature (25–40°C) can identify degradation pathways. Use HPLC or LC-MS to monitor purity over time, referencing pharmacopeial standards for validation .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation account for structural isomerism?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. For NMR, compare chemical shifts of piperazine ring protons (δ 2.5–3.5 ppm) and adjacent substituents. Infrared (IR) spectroscopy can identify functional groups (e.g., amine stretches at ~3300 cm⁻¹). Structural isomerism, such as axial vs. equatorial conformers, requires dynamic NMR studies or computational modeling to resolve .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity and interaction mechanisms of this compound in novel chemical reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic substitution or ring-opening reactions. Molecular docking studies may predict binding affinities with biological targets (e.g., receptors or enzymes). Validate predictions with experimental kinetics (e.g., Arrhenius plots) and compare with NIST reference data for accuracy .
Q. What methodological approaches are effective in resolving contradictions between experimental and theoretical data on this compound's physicochemical properties?
- Methodological Answer : Conduct systematic reviews using frameworks like PRISMA to aggregate and critically appraise existing data. For discrepancies in solubility or pKa values, perform controlled replicate experiments under standardized conditions (e.g., OECD guidelines). Use meta-analysis tools to quantify uncertainty and identify outliers, referencing Cochrane Handbook protocols for rigor .
Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?
- Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) per ICH Q1A guidelines. Analyze degradation products via GC-MS or NMR to identify mechanisms (e.g., oxidation or hydrolysis). Correlate results with computational degradation simulations (e.g., molecular dynamics) to predict long-term stability .
Q. What strategies are recommended for isolating this compound from complex reaction mixtures contaminated with structural analogs?
- Methodological Answer : Use orthogonal purification techniques:
- Step 1 : Liquid-liquid extraction to separate polar/non-polar impurities.
- Step 2 : Preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
- Step 3 : Chiral resolution (if applicable) using cyclodextrin-based stationary phases. Validate purity against British Pharmacopoeia reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
